N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)14-5-3-13(4-6-14)9-18(21)20-15-7-8-17-16(10-15)19-11-22-17/h3-8,10-12H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSOQQULAIKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Acylation: The benzo[d]thiazole intermediate is then acylated with 2-(4-isopropylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives containing thiazole and benzothiazole moieties demonstrate potent antibacterial effects. For instance, compounds derived from N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL .
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | S. aureus: 9 |
| B. subtilis: 6 | ||
| E. coli: Not active |
Anticancer Activity
N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies have shown that certain derivatives induce apoptosis and exhibit cytotoxic effects at low concentrations, indicating their potential as effective anticancer agents .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound A | 25.75 |
| MDA-MB-231 | Compound B | <0.1 |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for the management of cognitive decline associated with Alzheimer's .
Study on Antibacterial Properties
In a recent study, researchers synthesized various thiazole derivatives and tested their antibacterial activity in conjunction with cell-penetrating peptides. The results indicated that these compounds exhibited enhanced antibacterial efficacy when combined with peptides, suggesting a novel approach to combat antibiotic resistance .
Investigation of Anticancer Activity
A comprehensive study evaluated the anticancer effects of this compound derivatives against multiple cancer cell lines. The findings revealed that specific substitutions on the benzothiazole ring significantly influenced the compounds' cytotoxicity, providing insights into structure-activity relationships (SAR) .
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Materials Science: The compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial and Antifungal Acetamide Derivatives
Key Structural Modifications and Activity Trends
Discussion : The target compound lacks the piperazinyl-sulfonyl bridge present in Compound 48, which may reduce its gram-positive activity but simplify synthesis. The 4-isopropylphenyl group likely enhances lipophilicity compared to the azide derivative in , favoring membrane penetration over chemical reactivity .
Anti-inflammatory and Analgesic Benzothiazole Derivatives
Activity Comparison with Thioether-Linked Analogs
Discussion : Unlike these spirocyclic derivatives, the target compound’s simpler acetamide structure may limit its anti-inflammatory potency but improve metabolic stability and oral bioavailability .
Acetylcholinesterase (AChE) Inhibitors
Thiadiazole-Benzodioxole vs. Target Compound
Orco Agonists in Insect Olfaction Studies
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Acylation : The benzo[d]thiazole intermediate is then acylated using 2-(4-isopropylphenyl)acetyl chloride in the presence of a base such as triethylamine, which leads to the formation of the final product.
Industrial Production Methods
In an industrial setting, optimization of these synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are often employed.
The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus modulating their activity.
- Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing signaling pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 9 |
| A549 | 7.4 |
| K562 (leukemia) | 7.4 |
Antimicrobial Activity
This compound has also shown promising antibacterial properties:
- Inhibition Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a zone of inhibition against E. coli and S. aureus in various concentrations .
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 8 | 8 |
Study on Anticancer Properties
In a study evaluating thiazole derivatives, this compound was found to induce apoptosis in cancer cells through caspase activation assays. This suggests that the compound may not only inhibit cell proliferation but also promote programmed cell death, a desirable trait in anticancer therapeutics .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives revealed that compounds similar to this compound displayed enhanced antibacterial activity when combined with cell-penetrating peptides. This combination strategy could lead to improved therapeutic options against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with Claisen-Schmidt condensation to form the acetamide core. The benzo[d]thiazole and 4-isopropylphenyl moieties are introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
- Acetamide coupling : Reacting intermediates (e.g., 4-isopropylphenylacetic acid) with benzo[d]thiazol-5-amine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane .
- Validation : Purity is confirmed via HPLC (>95%), and structural integrity is verified using -NMR, -NMR, and FT-IR spectroscopy .
Q. How is the compound characterized structurally and functionally post-synthesis?
- Analytical techniques :
- Spectroscopy : -NMR (to confirm aromatic proton environments) and -NMR (to identify carbonyl and thiazole carbons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental analysis : To confirm C, H, N, and S content within ±0.4% of theoretical values .
- Functional assays : Preliminary antimicrobial screening via broth microdilution (MIC determination) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Q. What biological activities have been reported for this compound?
- Antimicrobial activity : Demonstrates moderate activity against gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (MIC: 16–32 µg/mL), attributed to sulfonyl-piperazine and thiazole groups disrupting microbial membranes .
- Enzyme inhibition : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) based on structural analogs, though direct evidence requires further validation .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) studied to optimize biological efficacy?
- Substituent modification :
- Thiazole ring : Replacing sulfur with oxygen reduces antifungal activity by 50%, indicating sulfur’s critical role in target binding .
- Isopropyl group : Substituting with bulkier tert-butyl groups enhances lipophilicity but reduces solubility, requiring formulation adjustments .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial dihydrofolate reductase (DHFR), guiding rational design .
Q. What strategies resolve contradictions in biological assay data across studies?
- Case example : Discrepancies in antifungal MIC values (e.g., 16 µg/mL vs. 32 µg/mL) may arise from strain variability or assay conditions. Solutions include:
- Standardized protocols : Using CLSI/FDA guidelines for broth microdilution .
- Orthogonal assays : Confirm activity via time-kill kinetics or biofilm inhibition studies .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET profiling : Tools like SwissADME predict moderate bioavailability (LogP: ~3.5) and cytochrome P450-mediated metabolism.
- Toxicity alerts : Structural alerts for hepatotoxicity (e.g., thiazole rings) are assessed via ProTox-II, prompting in vitro hepatocyte assays .
Q. What formulation strategies improve bioavailability for in vivo studies?
- Prodrug approaches : Esterification of the acetamide group enhances solubility (e.g., phosphate prodrugs with 2x higher AUC in rodent models) .
- Nanoformulations : Encapsulation in PLGA nanoparticles improves plasma half-life from 2h to 8h in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
